molecular formula C37H53FN4O4 B591438 Tetradecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]p yrimidin-9-yl Ester CAS No. 1172995-11-7

Tetradecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]p yrimidin-9-yl Ester

Cat. No. B591438
CAS RN: 1172995-11-7
M. Wt: 636.853
InChI Key: RSHHPAGGAYYRTP-UHFFFAOYSA-N
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Description

Tetradecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl Ester is a biochemical used for proteomics research . It has a molecular formula of C37H53FN4O4 and a molecular weight of 636.84 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 636.84 . Other physical and chemical properties are not available in the search results.

Scientific Research Applications

Crystalline Forms and Structural Analysis

Research has detailed the crystalline forms of Risperidone, exploring its molecular structure and conformations. For instance, studies have identified distinct crystalline forms, such as form B, which contains two independent Risperidone molecules in its asymmetric unit. These molecules adopt specific conformations, providing insights into the compound's structural properties (Wang, Zhou, & Hu, 2006). Another study on Risperidone chloride 2.5-hydrate further contributes to understanding its crystal packing and hydrogen bonding interactions (Wang & Pan, 2006).

Pharmacological Applications

Risperidone is recognized for its pharmacological efficacy, particularly as a potent inhibitor of serotonin 5-HT2 and dopamine D2 receptors. It is indicated for the treatment of schizophrenia and related psychotic disorders. The compound's physico-chemical properties, methods of preparation, and pharmacokinetics have been comprehensively reviewed, highlighting its significance in therapeutic applications (Germann, Kurylo, & Han, 2012).

Synthetic Pathways and Derivatives

The synthesis of novel derivatives of Risperidone and related compounds has been an area of active research. Studies have developed various synthetic methods and pathways to create ether derivatives and explore their potential applications. These synthetic approaches not only provide new insights into the chemical versatility of the compound but also open avenues for the development of new pharmacological agents (Abass et al., 2019).

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown . Given the complexity of the compound’s structure, it is likely that it could interact with multiple pathways, leading to a variety of downstream effects.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . .

properties

IUPAC Name

[3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H53FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-16-34(43)45-32-15-14-22-42-36(32)39-27(2)30(37(42)44)21-25-41-23-19-28(20-24-41)35-31-18-17-29(38)26-33(31)46-40-35/h17-18,26,28,32H,3-16,19-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHHPAGGAYYRTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H53FN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4-oxo-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] tetradecanoate

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